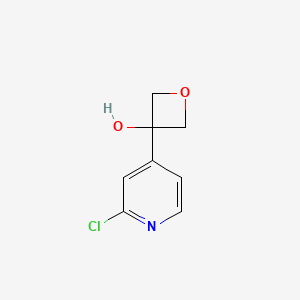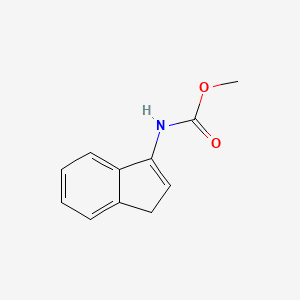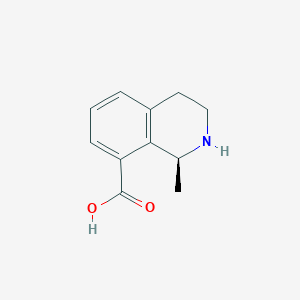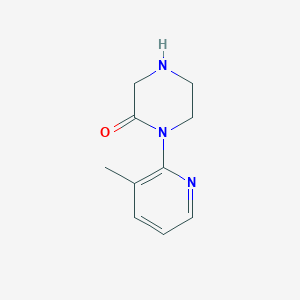![molecular formula C11H21NO B11907932 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B11907932.png)
2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature where a nitrogen atom is incorporated into a spiro ring system. This compound is part of the broader class of spirocyclic compounds, which are known for their rigidity and three-dimensional structure, making them valuable in medicinal chemistry and drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane typically involves the Prins cyclization reaction. The reaction conditions often involve the use of a Grubbs catalyst in an olefin metathesis reaction, although this method can be complex and expensive .
Industrial Production Methods
Industrial production methods for 2,2-Dimethyl-4-oxa-1-azaspiro[5 the Prins cyclization reaction remains a key method for its laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a key transporter protein required for the survival of the bacterium . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its function and thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but with different substituents, leading to varied biological activities.
1-Oxa-4,9-diazaspiro[5.5]undecane: Known for its dual activity on sigma-1 and μ-opioid receptors.
1,3-Dioxane-1,3-dithiane spiranes: Exhibits different stereochemistry and biological properties.
Uniqueness
2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane stands out due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit the MmpL3 protein makes it a promising candidate for antituberculosis drug development .
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2,2-dimethyl-4-oxa-1-azaspiro[5.5]undecane |
InChI |
InChI=1S/C11H21NO/c1-10(2)8-13-9-11(12-10)6-4-3-5-7-11/h12H,3-9H2,1-2H3 |
InChI Key |
NQSIEXOTNWXEBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC2(N1)CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-(Methylamino)spiro[2.5]octane-1-carboxylic acid](/img/structure/B11907883.png)




![6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine](/img/structure/B11907927.png)
![2,3-Dihydropyrido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11907931.png)

